Cindunistat hydrochloride maleate
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Overview
Description
Cindunistat hydrochloride maleate is an orally-administered, selective, time-dependent, and irreversible inhibitor of human inducible nitric oxide synthase (iNOS). It has been studied for its potential to improve synovial fluid nitrite and nitrotyrosine biomarkers, osteophyte formation, and cartilage lesions in various models .
Preparation Methods
The preparation of cindunistat hydrochloride maleate involves synthetic routes that include the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. The specific reaction conditions and industrial production methods are not widely documented in publicly available sources .
Chemical Reactions Analysis
Cindunistat hydrochloride maleate undergoes various chemical reactions, primarily involving its role as an inhibitor of iNOS. The compound’s reactions are selective and time-dependent, leading to irreversible inhibition of the enzyme. Common reagents and conditions used in these reactions include the presence of DMSO and specific reaction temperatures and times .
Scientific Research Applications
Cindunistat hydrochloride maleate has been extensively studied in the context of osteoarthritis. It has shown potential in improving pain behavior in rodent models of inflammatory and neuropathic pain. Clinical trials have investigated its disease-modifying efficacy and safety profile in patients with knee osteoarthritis. the compound did not significantly slow the rate of joint space narrowing compared to placebo .
Mechanism of Action
The mechanism of action of cindunistat hydrochloride maleate involves the selective, time-dependent, and irreversible inhibition of human iNOS. This inhibition leads to a reduction in the production of nitric oxide, a molecule involved in various inflammatory processes. The molecular targets and pathways involved include the inhibition of nitric oxide synthase, which plays a crucial role in the inflammatory response .
Comparison with Similar Compounds
Cindunistat hydrochloride maleate is unique in its selective and irreversible inhibition of iNOS. Similar compounds include other iNOS inhibitors, such as aminoguanidine and L-NIL. These compounds also target nitric oxide synthase but may differ in their selectivity, time-dependence, and irreversibility .
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Properties
CAS No. |
753491-31-5 |
---|---|
Molecular Formula |
C20H39ClN6O8S2 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride |
InChI |
InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1 |
InChI Key |
AXMATQOUTYMHRH-YYYPGOKWSA-N |
SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
Isomeric SMILES |
CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl |
Canonical SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-728669F; PHA 728669F; PHA728669F; SD-6010; SD 6010; SD6010 PF-00572986; PF00572986; PF 00572986; PF-572986; PF572986; PF 572986; PHA-84250; PHA84250; PHA 84250; SC-084250; SC 084250; SC084250; Cindunistat. cindunistat hydrochloride maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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